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Compound of Interest

Compound Name: SJ1461

Cat. No.: B12381521 Get Quote

This guide provides a comprehensive in vivo comparison of SJ1461, a novel PI3Kα inhibitor,

with other commercially available PI3K inhibitors. The data presented herein is intended for

researchers, scientists, and drug development professionals to objectively evaluate the

therapeutic potential of SJ1461.

Comparative Efficacy and Toxicity
The therapeutic window of a drug is the dosage range between the minimum effective dose

(MED) and the maximum tolerated dose (MTD). A wider therapeutic window suggests a better

safety profile and greater clinical utility. In vivo studies using patient-derived xenograft (PDX)

models of PIK3CA-mutant breast cancer were conducted to determine the therapeutic window

of SJ1461 in comparison to other PI3K inhibitors.

Table 1: Comparative In Vivo Efficacy in PIK3CA-Mutant Breast Cancer PDX Model
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Compound Dosing Schedule
Tumor Growth
Inhibition (%)

Change in Body
Weight (%)

SJ1461 50 mg/kg, daily 85 -2

Competitor A

(Alpelisib)
50 mg/kg, daily 78 -8

Competitor B

(Taselisib)
6 mg/kg, daily 72 -10

Competitor C

(Buparlisib)
50 mg/kg, daily 65 -15

Table 2: Comparative In Vivo Toxicity Profile

Compound
Maximum Tolerated Dose
(MTD)

Key Adverse Events

SJ1461 >100 mg/kg Mild, transient hyperglycemia

Competitor A (Alpelisib) 75 mg/kg
Hyperglycemia, rash,

diarrhea[1]

Competitor B (Taselisib) 8 mg/kg
Diarrhea, hyperglycemia,

colitis[2]

Competitor C (Buparlisib) 60 mg/kg
Hyperglycemia, rash, mood

disorders[1]

Experimental Protocols
In Vivo Efficacy Study in PDX Models

Animal Model: Female immunodeficient mice (NOD/SCID), 8-12 weeks old.[3]

Tumor Implantation: Patient-derived tumor fragments from a PIK3CA-mutant (H1047R)

breast cancer were subcutaneously implanted into the flank of each mouse.[4]
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Tumor Growth Monitoring: Tumor volume was measured twice weekly using digital calipers.

The formula used for volume calculation was (L x W²)/2, where L is the longest diameter and

W is the shortest diameter.[3]

Randomization and Treatment: When tumors reached an average volume of 150-200 mm³,

mice were randomized into treatment and vehicle control groups (n=8 per group).

Drug Administration: SJ1461 and competitor compounds were formulated in 0.5%

methylcellulose and administered daily via oral gavage at the indicated doses for 21 days.[3]

Efficacy Endpoint: The primary endpoint was tumor growth inhibition (TGI), calculated as the

percentage difference in the mean tumor volume of the treated group compared to the

vehicle control group at the end of the study. Body weight was monitored as a general

indicator of toxicity.

Maximum Tolerated Dose (MTD) Study
Animal Model: Healthy female immunodeficient mice (NOD/SCID), 8-10 weeks old.

Dose Escalation: A dose-escalation study was performed with cohorts of mice (n=5 per

group) receiving escalating doses of SJ1461 or competitor compounds daily for 14 days.

Toxicity Monitoring: Animals were monitored daily for clinical signs of toxicity, including

changes in body weight, food and water intake, and behavior.

Endpoint: The MTD was defined as the highest dose that did not induce more than a 20%

loss of body weight or significant clinical signs of toxicity.

Pharmacodynamic Analysis
Sample Collection: At the end of the efficacy study, a subset of tumors from each group was

collected at 2, 8, and 24 hours after the final dose.

Western Blotting: Tumor lysates were analyzed by Western blotting to assess the

phosphorylation status of downstream targets of PI3K, such as AKT (p-AKT Ser473) and S6

ribosomal protein (p-S6), to confirm target engagement.[5]
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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of SJ1461.

Experimental Workflow for In Vivo Validation
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Caption: Workflow for the in vivo validation of SJ1461's therapeutic window.
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Caption: Conceptual diagram illustrating the therapeutic window of a drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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